molecular formula C16H16N2O5S B2816839 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide CAS No. 941878-12-2

4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide

Cat. No.: B2816839
CAS No.: 941878-12-2
M. Wt: 348.37
InChI Key: COVDBBLQFDCCDI-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide: is an organic compound characterized by the presence of a nitrophenyl group, a phenylsulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide typically involves the reaction of 3-nitroaniline with 4-(phenylsulfonyl)butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: m-Chloroperbenzoic acid, often in an organic solvent like dichloromethane.

Major Products:

    Reduction: N-(3-aminophenyl)-4-(phenylsulfonyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in reduction and oxidation reactions. Its nitro group can be reduced to an amino group, which can then be detected using various analytical techniques.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-(3-aminophenyl)-4-(phenylsulfonyl)butanamide, could be explored for its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The butanamide backbone provides structural stability and facilitates the compound’s interaction with biological membranes.

Comparison with Similar Compounds

    N-(4-nitrophenyl)-4-(phenylsulfonyl)butanamide: Similar structure but with the nitro group in the para position.

    N-(3-nitrophenyl)-4-(methylsulfonyl)butanamide: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    N-(3-nitrophenyl)-4-(phenylsulfonyl)pentanamide: Similar structure but with a pentanamide backbone instead of a butanamide backbone.

Uniqueness: 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide is unique due to the specific arrangement of its functional groups. The combination of a nitrophenyl group, a phenylsulfonyl group, and a butanamide backbone provides distinct chemical and biological properties that are not observed in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-16(17-13-6-4-7-14(12-13)18(20)21)10-5-11-24(22,23)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVDBBLQFDCCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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